Cas no 2248338-19-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2248338-19-2
- EN300-6523455
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylate
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- Inchi: 1S/C18H17N3O7S/c1-19-11-12(29(25,26)20-6-8-27-9-7-20)10-15(19)18(24)28-21-16(22)13-4-2-3-5-14(13)17(21)23/h2-5,10-11H,6-9H2,1H3
- InChI Key: DMLSOKGZHPFGTD-UHFFFAOYSA-N
- SMILES: S(C1C=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)N(C)C=1)(N1CCOCC1)(=O)=O
Computed Properties
- Exact Mass: 419.07872106g/mol
- Monoisotopic Mass: 419.07872106g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 766
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 124Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6523455-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylate |
2248338-19-2 | 95.0% | 1.0g |
$0.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylate Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylate
Recent Advances in the Study of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylate (CAS: 2248338-19-2)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylate (CAS: 2248338-19-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and targeted therapies. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy in preclinical models.
One of the key areas of research has been the exploration of this compound's role as a potent inhibitor of specific protein-protein interactions (PPIs) involved in inflammatory and oncogenic pathways. The morpholine sulfonyl group and the isoindole-1,3-dione moiety are believed to contribute to its high binding affinity and selectivity. Recent in vitro studies have demonstrated its ability to disrupt critical signaling cascades, such as the NF-κB pathway, which is implicated in chronic inflammation and cancer progression.
In addition to its inhibitory properties, researchers have investigated the compound's pharmacokinetic profile. Preliminary data suggest that it exhibits favorable bioavailability and metabolic stability, making it a viable candidate for further drug development. Advanced formulation strategies, including nanoparticle-based delivery systems, are being explored to enhance its therapeutic index and reduce potential off-target effects.
Another notable aspect of recent research is the compound's potential application in combination therapies. Synergistic effects have been observed when it is co-administered with conventional chemotherapeutic agents, leading to enhanced cytotoxicity against resistant cancer cell lines. These findings underscore its potential as an adjunct therapy in oncology, particularly for tumors with limited treatment options.
Despite these promising results, challenges remain in optimizing the compound's safety profile and scalability for clinical use. Ongoing studies are addressing these issues through structural modifications and the development of more efficient synthetic routes. The compound's synthetic accessibility, coupled with its broad biological activity, positions it as a valuable scaffold for future drug discovery efforts.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylate represents a compelling area of research in chemical biology. Its multifaceted pharmacological properties and therapeutic potential highlight the importance of continued investigation. Future studies will likely focus on translational research to bridge the gap between preclinical findings and clinical applications, paving the way for its eventual use in treating complex diseases.
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